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Compound of Interest

Compound Name: 4-Methoxy-2(1H)-pyridinone

CAS No.: 52545-13-8; 95907-06-5

Cat. No.: B2423696

Get Quote

), selectivity, and mechanism of action.

Executive Summary & Scaffold Rationale
The 4-methoxy-2-pyridone core offers distinct pharmacological advantages over traditional

pyridine or quinoline scaffolds. The presence of the methoxy group at the C4 position,

combined with the C2 carbonyl, creates a specific electron-donating/accepting motif that

mimics the hydrogen-bonding patterns required to bind the "hinge region" of protein kinases.

Unlike unsubstituted 2-pyridones, the 4-methoxy substitution prevents rapid metabolic

oxidation and improves lipophilicity (LogP), facilitating cell membrane penetration.

The Contenders
This guide compares three lead series derived from this scaffold:

Series A (PIM-1i): 6-substituted-4-methoxy-2-pyridones (e.g., Compound 4c/4f). Targeted for

hepatocellular and prostate carcinomas.
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Series B (c-METi): 1,4-disubstituted-pyridones (e.g., Compound 3s). Targeted for gastric and

lung cancers (Type II inhibitors).

Series C (MAP4K4i): Militarinone-inspired 4-methoxy analogs. Targeted for

neurodegenerative signaling.[1]

Head-to-Head Performance Matrix
The following data aggregates performance metrics from primary biochemical assays. Note the

superior potency of the c-MET series, whereas the PIM-1 series offers a unique mixed-mode

inhibition profile.

Feature
Series A: PIM-1

Inhibitors

Series B: c-MET

Inhibitors

Series C: MAP4K4

Inhibitors

Primary Target
PIM-1 Kinase

(Ser/Thr)

c-MET (Receptor

Tyrosine Kinase)

MAP4K4 (Stress

Kinase)

Scaffold Variation
O-alkylated pyridone

w/ quinoline tail

N-benzyl-4-methoxy-

pyridone

4-hydroxy/methoxy-2-

pyridone (Natural

Product Analog)

Potency (Enzymatic

IC

)

0.095 - 0.110 µM
0.005 µM (Highest

Potency)
~0.5 - 1.2 µM

Cellular Potency

(HepG2)

0.013 µM (Superior

Cytotoxicity)
0.050 µM

N/A (Tested in

Neurons)

Binding Mode

Mixed (ATP

Competitive + Non-

Competitive)

Type II (Binds DFG-

out conformation)

ATP Competitive

(Hinge Binder)

Selectivity Profile High vs. CDK2/CDK4
>5000-fold vs.

VEGFR-2
High vs. MINK1/TNIK

Primary Indication
Apoptosis induction

(Bcl-2 downregulation)

Anti-metastasis /

Angiogenesis

Neurite Outgrowth /

Neuroprotection
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Key Insight: While Series B (c-MET) shows the highest enzymatic affinity, Series A (PIM-1)

demonstrates surprisingly higher cellular efficacy (lower IC

in cells than enzyme). This "accumulation effect" is often attributed to the 4-

methoxy-2-pyridone's ability to evade P-glycoprotein efflux pumps common in

HepG2 cells.

Mechanistic Deep Dive & Signaling Pathways
Series A: PIM-1 Inhibition Pathway
The 4-methoxy-2-pyridone derivatives (Series A) do not merely block ATP; they induce a

conformational shift that prevents the phosphorylation of Bad (Bcl-2-associated death

promoter). By inhibiting PIM-1, the cell forces Bad to remain unphosphorylated, allowing it to

bind Bcl-2/Bcl-xL and trigger mitochondrial apoptosis.

Causality: The 4-methoxy group provides steric bulk that fits into the hydrophobic pocket

adjacent to the ATP binding site, improving specificity over other serine/threonine kinases.

Visualization of PIM-1 Interaction
The following diagram illustrates the critical intervention point of Series A inhibitors within the

survival signaling cascade.
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Caption: Mechanism of Action for Series A. Inhibition of PIM-1 prevents Bad phosphorylation,

unlocking the mitochondrial apoptotic cascade.

Validated Experimental Protocols
To ensure reproducibility (Trustworthiness), the following protocols are standardized for

evaluating 4-methoxy-2-pyridone derivatives.
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Protocol 1: In Vitro Kinase Inhibition Assay (FRET-
Based)
Used for determining IC

values for Series A and B.

Reagent Prep: Prepare 4-methoxy-2-pyridone derivatives in 100% DMSO. Dilute to 100X

final concentration.

Enzyme Mix: Dilute recombinant kinase (e.g., PIM-1 or c-MET) in Kinase Buffer (50 mM

HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35).

Substrate Mix: Prepare peptide substrate (e.g., S6K peptide for PIM-1) labeled with ULight™

dye and Europium-labeled anti-phospho antibody.

Reaction:

Add 5 µL Enzyme Mix to 384-well white plate.

Add 2.5 µL Inhibitor (serial dilutions). Incubate 15 min at RT.

Add 2.5 µL ATP/Substrate Mix (ATP concentration must be at K

apparent).

Termination: After 60 min, add 5 µL EDTA stop solution containing the Europium antibody.

Readout: Measure TR-FRET signal (Excitation 320nm, Emission 665nm).

Analysis: Fit data to sigmoidal dose-response curve (Variable Slope) to calculate IC

.

Protocol 2: Cellular Selectivity & Cytotoxicity (MTT
Assay)
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Critical for validating the "Accumulation Effect" of Series A.

Seeding: Seed HepG2 (liver) and Wi-38 (normal fibroblast) cells at

cells/well in 96-well plates. Allow attachment for 24h.

Treatment: Treat with inhibitor (0.001 µM to 10 µM) for 48 hours.

Control: 0.1% DMSO (Negative), Doxorubicin (Positive).

Incubation: Add MTT reagent (0.5 mg/mL) and incubate for 3-4 hours at 37°C.

Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

Quantification: Measure Absorbance at 570 nm.

Calculation:

.

Synthesis & Optimization Workflow
The following diagram outlines the logical flow for optimizing the 4-methoxy-2-pyridone

scaffold, highlighting the divergence point for creating Series A vs. Series B inhibitors.

Start: 4-Methoxy-2-pyridone
(Scaffold) N-Alkylation / Arylation

Functionalization
C3/C5 Halogenation

O-Alkylation (C2)Route A

N-Benzylation (N1)

Route B

Series A (PIM-1)
Target: Aromaticity restoration

Series B (c-MET)
Target: Hydrophobic pocket fit
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Caption: Synthetic divergence. Route A (O-alkylation) yields PIM-1 inhibitors; Route B (N-

benzylation) yields c-MET inhibitors.
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For Oncology Screening: Prioritize Series A (Compound 4c analogs) if your target is Hepatic

or Prostate cancer. The dual mechanism (ATP competitive + non-competitive) reduces the

likelihood of drug resistance developing via ATP-cleft mutations.

For Kinase Selectivity:Series B (c-MET) is the superior choice if "off-target" toxicity is a

concern. The Type II binding mode (stabilizing the inactive DFG-out conformation) is

inherently more selective than the Type I binding of Series A.

Storage & Handling: 4-methoxy-2-pyridone derivatives are generally stable but hygroscopic.

Store at -20°C in desiccated conditions. Dissolve in DMSO immediately prior to use; avoid

aqueous stock solutions to prevent hydrolysis of the methoxy group over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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